3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-ethoxybenzoyl group: This step may involve Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the 4-ethylbenzenesulfonyl group: This can be done through sulfonylation, where the quinoline derivative reacts with 4-ethylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the benzoyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-ethoxybenzoylquinoline: Lacks the sulfonyl group.
4-ethylbenzenesulfonylquinoline: Lacks the benzoyl group.
Uniqueness
3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is unique due to the presence of both the 4-ethoxybenzoyl and 4-ethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-3-18-9-15-21(16-10-18)32(29,30)26-22-7-5-6-8-24(22)27-17-23(26)25(28)19-11-13-20(14-12-19)31-4-2/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCHIPJPMKNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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